N-methyl-2-(2-(methylthio)benzamido)thiophene-3-carboxamide

Description

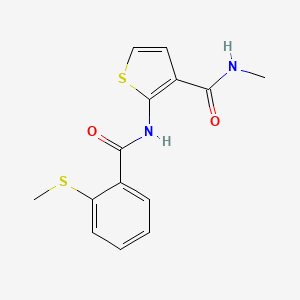

N-methyl-2-(2-(methylthio)benzamido)thiophene-3-carboxamide is a thiophene-based compound featuring a 2-(methylthio)benzamido substituent at the C2 position and an N-methyl carboxamide group at C3.

Properties

IUPAC Name |

N-methyl-2-[(2-methylsulfanylbenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S2/c1-15-12(17)10-7-8-20-14(10)16-13(18)9-5-3-4-6-11(9)19-2/h3-8H,1-2H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYLAKXDRYTSCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Strategic Considerations

The target molecule features a thiophene ring substituted at positions 2 and 3 with a benzamido group and an N-methyl carboxamide, respectively. Retrosynthetically, the compound can be dissected into two primary building blocks:

- A 2-aminothiophene-3-carboxamide scaffold.

- A 2-(methylthio)benzoyl electrophile.

The synthesis strategy prioritizes the construction of the thiophene core followed by sequential functionalization. The Gewald reaction emerges as the most viable method for generating the 2-aminothiophene intermediate, while acylation and N-methylation steps introduce the requisite substituents.

Synthesis of the Thiophene Core via the Gewald Reaction

Reaction Overview and Mechanistic Insights

The Gewald reaction is a one-pot, three-component condensation involving a ketone, cyanoacetamide, and elemental sulfur. For this synthesis, acetone serves as the ketone component, reacting with cyanoacetamide and sulfur in ethanol under basic catalysis (e.g., triethylamine or piperidine). The reaction proceeds via the following stages:

- Knoevenagel Condensation : Formation of an α,β-unsaturated nitrile intermediate.

- Sulfur Incorporation : Cyclization with sulfur to generate the thiophene ring.

- Tautomerization : Rearrangement to yield 2-aminothiophene-3-carboxamide.

The product, 2-aminothiophene-3-carboxamide , is isolated in yields of 60–80% after recrystallization from ethanol or acetonitrile.

Optimization and Substrate Scope

- Solvent Selection : Polar aprotic solvents like DMF enhance reaction rates but may complicate purification. Ethanol balances reactivity and practicality.

- Catalyst : Triethylamine (10 mol%) accelerates the Knoevenagel step, while excess base promotes side reactions.

- Temperature : Reflux conditions (70–80°C) are optimal, with prolonged heating (>24 h) improving yields.

N-Methylation of the Carboxamide Group

Challenges in Direct Alkylation

Amides are notoriously resistant to alkylation due to the poor nucleophilicity of the amide nitrogen. Conventional methods (e.g., methyl iodide with NaH) often yield low conversions (<30%).

Alternative Approaches

Reductive Amination Pathway

- Hydrolysis to Carboxylic Acid : Treat 2-aminothiophene-3-carboxamide with 6M HCl under reflux to yield 2-aminothiophene-3-carboxylic acid.

- Activation as Acid Chloride : React with thionyl chloride (SOCl₂) in dichloromethane.

- Coupling with Methylamine : Treat the acid chloride with methylamine in THF, yielding N-methyl-2-aminothiophene-3-carboxamide.

Ullmann-Type Coupling

Using a copper(I) catalyst (e.g., CuI) and a ligand (1,10-phenanthroline), the amide nitrogen can be methylated with methyl iodide in DMSO at 100°C. Yields reach 50–60% after 12 h.

Acylation of the 2-Amino Group

Reaction with 2-(Methylthio)benzoyl Chloride

The 2-amino group of N-methyl-2-aminothiophene-3-carboxamide undergoes acylation with 2-(methylthio)benzoyl chloride in dichloromethane, catalyzed by triethylamine. Key considerations include:

- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine minimizes diacylation.

- Temperature : Room temperature (25°C) prevents decomposition of the thiophene ring.

The product precipitates upon addition of ice-cold water and is purified via column chromatography (silica gel, ethyl acetate/hexane).

Industrial-Scale Synthesis and Process Optimization

Analytical Characterization and Quality Control

Spectroscopic Methods

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) confirms ≥98% purity, with retention times calibrated against commercial standards.

Chemical Reactions Analysis

N-methyl-2-(2-(methylthio)benzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.

Scientific Research Applications

N-methyl-2-(2-(methylthio)benzamido)thiophene-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Material Science: The compound is used in the synthesis of organic semiconductors and organic field-effect transistors (OFETs) due to its unique electronic properties.

Biological Research: It is used as a probe in biological studies to investigate the interactions of thiophene derivatives with various biological targets.

Mechanism of Action

The mechanism of action of N-methyl-2-(2-(methylthio)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or modulate receptor activity, leading to anti-inflammatory or anti-cancer effects .

Comparison with Similar Compounds

N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (6p)

- Key Features : Shares the thiophene-3-carboxamide core but incorporates bulky tert-butyl phenyl and pyridyl ethyl groups.

- Pyridyl substituents may enable metal coordination or π-stacking, absent in the target .

2-Aminobenzothiazole-N-[(2-oxo-2H-1-benzopyran-3-yl)carboxyl]phenethylamide Cocrystals (3)

- Key Features: Coumarin-derived carboxyl phenethylamide cocrystallized with aminobenzothiazole.

- Implications : Demonstrates supramolecular assembly via hydrogen bonding and aromatic interactions, a property the target compound may share due to its amide and thiophene motifs .

Theoretical and Experimental Comparisons

Physicochemical Properties

*LogP values estimated via fragment-based methods (e.g., Crippen’s method).

Functional Differences

- Bioactivity : Compound 6p’s pyridyl group may enhance binding to metalloenzymes, whereas the target’s methylthio group could modulate redox activity or serve as a hydrogen-bond acceptor.

- Crystallinity : Cocrystal 3’s amide-driven assembly suggests the target compound may form similar supramolecular structures, impacting bioavailability .

Research Findings and Discussion

- Synthetic Accessibility : The target compound’s synthesis likely requires fewer steps than 6p (), which involves multi-step functionalization of the thiophene core.

- Solubility Trade-offs : The methylthio group in the target compound balances moderate lipophilicity (LogP ~2.8) against the high hydrophobicity of 6p (LogP ~4.1), making it more suitable for aqueous formulations .

- Supramolecular Potential: Like cocrystal 3 (), the target’s amide and thiophene groups could enable cocrystal formation with complementary hydrogen-bond donors (e.g., carboxylic acids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.